

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate chemical properties

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Compound of Interest

Compound Name:	tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Cat. No.:	B586715

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Technical Guide: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Abstract

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**. This chiral building block is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues with potential antiviral activities. This guide consolidates key data, presents detailed experimental protocols for its synthesis and modification, and outlines its role as a strategic intermediate in the development of novel therapeutic agents.

Core Chemical Properties

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a white solid at room temperature, is a key chiral intermediate. Its structure features a trans-configured aminocyclopentanol backbone, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for its application in multi-step organic syntheses.

Quantitative Data Summary

The fundamental physicochemical properties of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** (CAS No: 454170-16-2) are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	454170-16-2	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1] [2]
Molecular Weight	201.26 g/mol	[1] [2]
Melting Point	87.0 °C	[1] [2] [3]
Boiling Point	320.8 ± 31.0 °C (Predicted)	[1] [3]
Density	1.08 ± 0.1 g/cm ³ (Predicted)	[1]
Appearance	White Solid	N/A
Solubility	Soluble in DMSO and Ethanol	[4]

Spectroscopic Data

While specific, detailed spectral data such as tabulated ¹H and ¹³C NMR chemical shifts for **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** are not readily available in public literature, the structure is consistent with standard chemical shift values for similar Boc-protected amino alcohols. Characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. For reference, the ¹H NMR spectrum of a generic tert-butyl carbamate shows characteristic peaks for the tert-butyl protons around 1.45 ppm and the NH proton around 4.70 ppm.

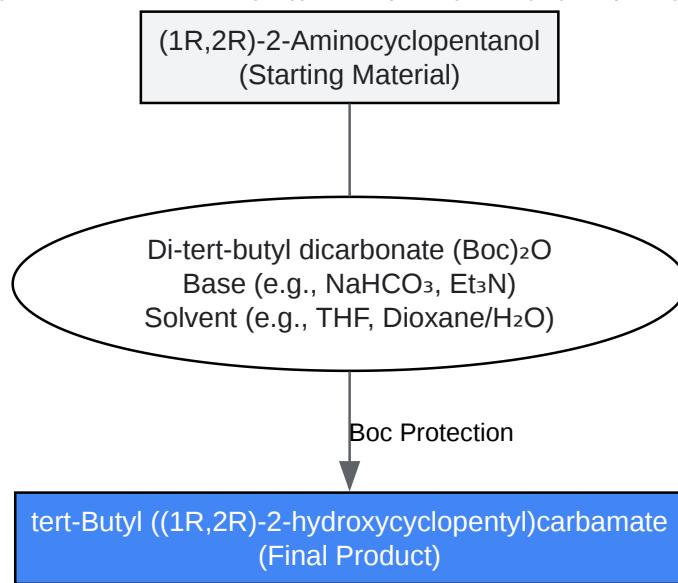
Synthesis and Experimental Protocols

The primary route to synthesize **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** is through the N-protection of its corresponding amine precursor, (1R,2R)-2-aminocyclopentanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.

Logical Synthesis Pathway

The diagram below illustrates the direct conversion of the starting material to the final product via Boc-protection.

Figure 1. Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate



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Caption: Boc-protection of the primary amine.

Protocol for Boc Protection of (1R,2R)-2-Aminocyclopentanol

This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.[4][5][6]

- Materials:
 - (1R,2R)-2-Aminocyclopentanol
 - Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

- Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
- Solvent: 2:1 mixture of 1,4-Dioxane and Water
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel

- Procedure:
 - Dissolve (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in the 2:1 dioxane/water solvent mixture in a round-bottom flask.
 - Add sodium bicarbonate to the solution and stir until dissolved.
 - Cool the mixture in an ice-water bath.
 - Add di-tert-butyl dicarbonate (Boc₂O) to the cooled, stirring solution. The Boc₂O can be added in one portion or portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
 - Once complete, concentrate the mixture under reduced pressure to remove the dioxane.
 - Extract the aqueous residue with ethyl acetate (3x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

- The product can be further purified by recrystallization or column chromatography if necessary.

Protocol for Boc Group Deprotection

To utilize the amine functionality in subsequent synthetic steps, the Boc group must be removed. This is typically achieved under acidic conditions.^[3]

- Materials:
 - **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**
 - 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
 - Acetonitrile (for precipitation)
 - Round-bottom flask, magnetic stirrer
- Procedure:
 - Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.
 - To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5 volumes relative to the substrate).
 - Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
 - Upon completion, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt of (1R,2R)-2-aminocyclopentanol.
 - Collect the solid product by vacuum filtration and wash with cold acetonitrile.
 - Dry the solid under vacuum to obtain the deprotected amine salt.

Applications in Drug Development

While **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** is not an active pharmaceutical ingredient itself, it serves as a valuable chiral building block for the synthesis of more complex

molecules. Its stereochemistry makes it an ideal starting point for creating carbocyclic nucleoside analogues.

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification can impart several desirable properties, such as increased metabolic stability against enzymatic degradation, which is a common challenge in nucleoside-based drug development.[\[1\]](#)[\[7\]](#)

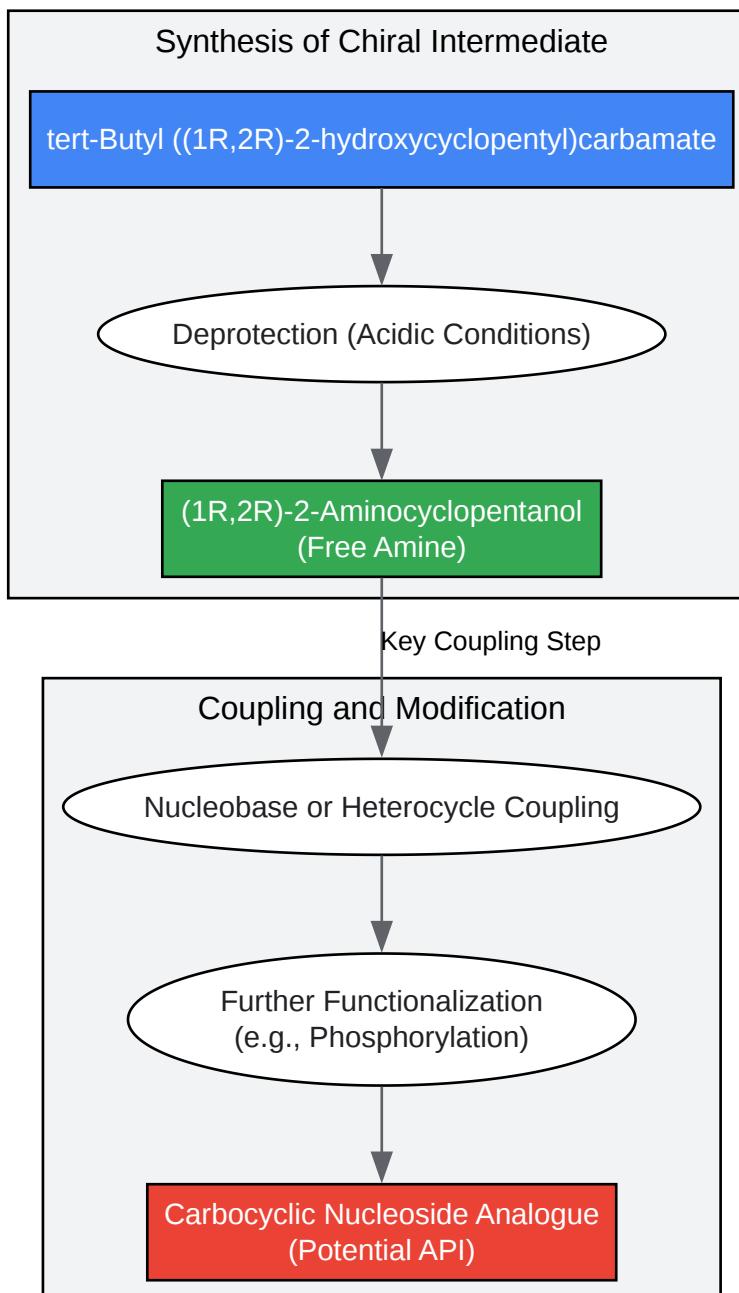
Role as a Precursor to Antiviral Agents

Research has demonstrated that nucleoside analogues derived from cyclopentane scaffolds can exhibit significant antiviral activity against a range of viruses, including Varicella-Zoster Virus (VZV).[\[1\]](#) The synthesis of these analogues often requires a chiral aminocyclopentanol core, which can be derived from **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** after deprotection.

Experimental Workflow for Drug Intermediate Synthesis

The following diagram outlines a generalized workflow from the chiral building block to a potential drug candidate intermediate.

Figure 2. General Workflow for Drug Intermediate Synthesis

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Caption: From building block to potential API.

Safety and Handling

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate should be handled in accordance with good laboratory practices.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is room temperature.
- Stability: The compound is stable under recommended storage conditions.

Conclusion

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a well-defined chiral intermediate with established physical properties. Its primary value lies in its utility as a precursor for synthesizing enantiomerically pure carbocyclic nucleosides, a class of molecules with proven potential in antiviral drug discovery. The straightforward protocols for its synthesis via Boc protection and subsequent deprotection make it an accessible and strategic component for research and development in medicinal chemistry.

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